REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=1)=O.[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][N:17]=1.C(=O)(O)[O-].[Na+]>C(O)C>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]2[N:17]([CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[CH:7][CH:6]=3)[N:15]=2)[CH:18]=1 |f:2.3|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
this suspension is heated
|
Type
|
TEMPERATURE
|
Details
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under reflux until the evolution of gas
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The organic phase is decanted
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
CC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |